4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-
Brand Name: Vulcanchem
CAS No.: 3240-60-6
VCID: VC17317699
InChI: InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3
SMILES:
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol

4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)-

CAS No.: 3240-60-6

Cat. No.: VC17317699

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- - 3240-60-6

Specification

CAS No. 3240-60-6
Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one
Standard InChI InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3
Standard InChI Key QYXORJXXZRQXTL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)N(C(=N1)SC)C

Introduction

Chemical Identity and Structural Characteristics

4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- belongs to the pyrimidinone family, a class of nitrogen-containing heterocycles integral to nucleic acid chemistry and drug design. Its molecular formula is C₇H₁₀N₂OS, with a molecular weight of 170.23 g/mol. The IUPAC name, 3,6-dimethyl-2-methylsulfanylpyrimidin-4-one, reflects its substitution pattern, which includes:

  • Methyl groups at positions 3 and 6 of the pyrimidine ring.

  • A methylthio group (-SMe) at position 2.

  • A keto group at position 4, which confers tautomeric flexibility (discussed in Section 3) .

The compound’s structural formula is represented as:
C7H10N2OS\text{C}_7\text{H}_{10}\text{N}_2\text{OS}
with the Standard InChI key:
InChI=1S/C7H10N2OS/c1-5-4-6(10)9(2)7(8-5)11-3/h4H,1-3H3.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number3240-60-6
Molecular FormulaC₇H₁₀N₂OS
Molecular Weight170.23 g/mol
IUPAC Name3,6-dimethyl-2-methylsulfanylpyrimidin-4-one
Tautomeric FormsKeto-enol (see Section 3)

Synthetic Methodologies

While direct synthesis protocols for 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- are sparsely documented, analogous pyrimidinone derivatives provide insight into plausible routes. A three-step strategy for synthesizing 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (a structurally related compound) offers a potential framework :

  • Cyclocondensation: Reacting acetylacetone with thiourea in the presence of hydrochloric acid yields 4,6-dimethyl-2-mercaptopyrimidine.

  • Methylation: Treating the mercapto intermediate with dimethyl carbonate (DMC) and tetrabutylammonium bromide (TBAB) introduces the methylthio group.

  • Oxidation: Hydrogen peroxide and sodium tungstate oxidize the methylthio group to a methylsulfonyl moiety .

Adapting this approach, the target compound could be synthesized by halting the oxidation step at the methylthio stage. Key advantages of this method include:

  • Use of dimethyl carbonate as a greener methylating agent compared to toxic alternatives like dimethyl sulfate .

  • Phase-transfer catalysts (e.g., TBAB) enhancing reaction efficiency.

Table 2: Comparative Synthesis of Pyrimidinone Derivatives

StepReagents/ConditionsYieldReference
CyclocondensationAcetylacetone, thiourea, HCl82.3%
MethylationDMC, TBAB, K₂CO₃85%
OxidationH₂O₂, Na₂WO₄, TBAB98.4%

Tautomerism and Structural Dynamics

The keto group at position 4 enables tautomeric interconversion between the 4-keto and 4-hydroxy (enol) forms, a phenomenon critical to the compound’s reactivity and biological interactions. Theoretical studies on 4-pyrimidone analogs reveal:

  • The 4-keto tautomer is thermodynamically favored in isolation due to resonance stabilization .

  • Solvent effects (e.g., water) minimally alter the stability hierarchy, though hydrogen bonding may stabilize enolic forms .

  • Intramolecular proton transfer requires substantial activation energy (~40–50 kcal/mol), limiting spontaneous tautomerization under standard conditions .

These findings suggest that 4(3H)-Pyrimidinone, 3,6-dimethyl-2-(methylthio)- predominantly exists in the keto form, with implications for its:

  • Chemical reactivity: The electron-withdrawing keto group enhances susceptibility to nucleophilic attack at position 2.

  • Biological activity: Tautomeric stability may influence binding to enzymatic targets.

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yields.

  • Biological Profiling: Screening against cancer cell lines and microbial panels to quantify efficacy.

  • Computational Studies: Molecular dynamics simulations to map tautomer-dependent target interactions.

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